![molecular formula C23H21BrN2O4 B2703781 (5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 369396-69-0](/img/structure/B2703781.png)
(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, which is a heterocyclic compound consisting of a furan ring where one of the hydrogen atoms is replaced by a bromine atom. It also contains a pyrazole ring, which is a type of unsaturated five-membered ring structure with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromofuran moiety could potentially be introduced via electrophilic halogenation of a furan ring. The pyrazole ring could be synthesized through a variety of methods, including the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and pyrazole rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the furan ring could potentially be replaced by other groups in a substitution reaction. The pyrazole ring might also undergo various transformations, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially more lipophilic. The multiple aromatic rings could contribute to its stability and might influence its boiling and melting points .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Properties
Research on bromophenol derivatives, including those related to the compound , has demonstrated their potential as inhibitors of human cytosolic carbonic anhydrase II, an enzyme of significant interest for treating conditions like glaucoma, epilepsy, and osteoporosis. Specifically, synthesized bromophenols have shown inhibitory capacities with IC50 values ranging from 0.7 to 372 μM against this enzyme, highlighting their potential as lead compounds for novel inhibitors (Balaydın et al., 2012).
Antioxidant Properties
Brominated derivatives of diphenylmethanones have been explored for their antioxidant capabilities. These compounds, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, exhibited significant antioxidant activity, comparable to standard synthetic antioxidants. Their radical scavenging abilities were assessed through various in vitro assays, demonstrating the synthesized bromophenols' effective antioxidant power, which could be beneficial for pharmaceutical applications (Balaydın et al., 2010).
Cytotoxicity and Anti-tumor Properties
Certain bromobenzofuran derivatives have been studied for their cytotoxic effects on various human cancer cell lines, revealing some compounds with good inhibitory abilities, particularly against Hep-G2 cells. These findings suggest potential applications in cancer treatment, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Nguyễn Tiến Công et al., 2020).
Antimicrobial and Anti-inflammatory Activity
Novel pyrazoline and pyrazole derivatives, structurally related to the queried compound, have shown promising antimicrobial and anti-inflammatory activities. These studies provide a foundation for developing new therapeutic agents aimed at bacterial infections and inflammation-related conditions, underscoring the versatility of bromophenol and brominated diphenylmethanone derivatives in medicinal chemistry (Joshi S.D et al., 2010).
Mécanisme D'action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The bromofuran and pyrazole moieties could potentially interact with various enzymes or receptors in the body .
Orientations Futures
The potential applications and future directions for this compound would largely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used for its chemical properties, future work could involve exploring its reactivity and potential uses in synthesis .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-14-4-6-15(7-5-14)18-13-17(16-8-9-19(28-2)21(12-16)29-3)25-26(18)23(27)20-10-11-22(24)30-20/h4-12,18H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVIPYUVBWECPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)
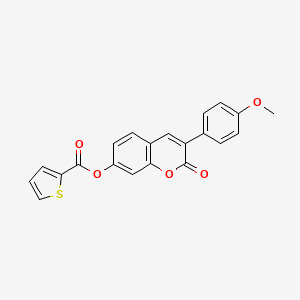
![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)
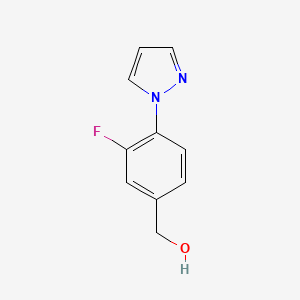

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)

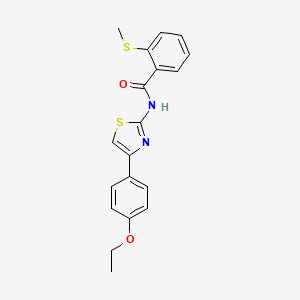
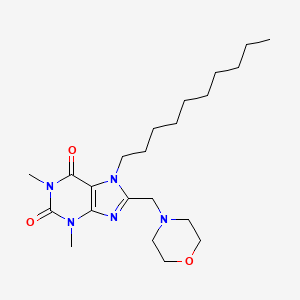
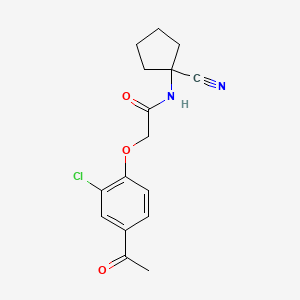

![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)
